2,3,4,5-Tetrachlorophenol

Description

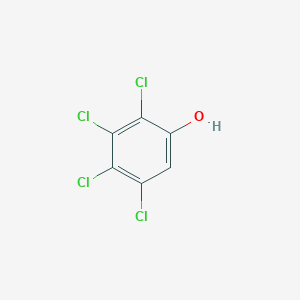

This compound is a tetrachlorophenol in which the chlorines are located at positions 2, 3, 4, and 5. It has a role as a xenobiotic metabolite.

This compound is one of several chlorophenol isomers. It is a solid with a strong medicinal taste and odor, and small amounts can be tasted in water. (L159)

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,4,5-tetrachlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULKYXXCCZZKDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022220 | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3,4,5-tetrachlorophenol appears as needles (from petroleum ether, ligroin) or beige solid. (NTP, 1992), Solid; [HSDB] Powder; [MSDSonline], Needles (from petroleum ether, ligroin) or beige solid. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes, sublimes | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), Very soluble in ethanol | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 at 140 °F (NTP, 1992) - Denser than water; will sink, 1.6 | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.000339 [mmHg] | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from petroleum ether (sublimes) | |

CAS No. |

4901-51-3, 25167-83-3 | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4901-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004901513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,5-Tetrachlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrachlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2UW5NHW9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

241 °F (NTP, 1992), 116.5 °C, 241 °F | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21074 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3,4,5-TETRACHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TETRACHLOROPHENOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/1012 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3,4,5-Tetrachlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachlorophenol is a chlorinated aromatic organic compound that belongs to the class of chlorophenols. It is of significant interest to researchers in environmental science, toxicology, and drug development due to its persistence in the environment, potential toxicity, and its role as a metabolite of pesticides such as lindane. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for the study of this compound.

Chemical Structure and Identification

The structure of this compound consists of a benzene (B151609) ring substituted with four chlorine atoms at positions 2, 3, 4, and 5, and a hydroxyl group at position 1.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 4901-51-3[1] |

| Molecular Formula | C₆H₂Cl₄O[1] |

| InChI | InChI=1S/C6H2Cl4O/c7-2-1-3(11)5(9)6(10)4(2)8/h1,11H[1] |

| InChIKey | RULKYXXCCZZKDZ-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its environmental fate, transport, and biological interactions.

| Property | Value | Reference |

| Molecular Weight | 231.89 g/mol | [1] |

| Appearance | Needles (from petroleum ether, ligroin) or beige solid | [1] |

| Melting Point | 116-117 °C (241 °F) | [1] |

| Boiling Point | Sublimes | [1] |

| Water Solubility | < 1 mg/mL at 70 °F (less than 1000 mg/L) | [1] |

| pKa | 6.35 | [1] |

| LogP (Octanol-Water Partition Coefficient) | 4.21 | [1] |

Experimental Protocols

Determination of Water Solubility (Flask Method)

This protocol is suitable for substances with solubilities greater than 10⁻² g/L.

Principle: A saturated solution of this compound in water is prepared, and the concentration of the dissolved substance is determined analytically.

Apparatus:

-

Shaking flask or vessel with a stirrer

-

Constant temperature bath

-

Analytical balance

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Add an excess amount of solid this compound to a flask containing deionized water.

-

Place the flask in a constant temperature bath and stir the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After equilibration, stop the stirring and allow the undissolved solid to settle. If necessary, centrifuge the solution to separate the solid phase.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Determine the concentration of this compound in the aliquot using a validated analytical method such as HPLC-UV or GC-MS.

-

Repeat the measurement at different time intervals until consecutive measurements show no significant change, confirming that equilibrium has been reached.

Determination of pKa (Spectrophotometric Method)

Principle: The pKa is determined by measuring the change in the UV-Vis absorbance spectrum of this compound as a function of pH. The ionized and non-ionized forms of the molecule exhibit different absorbance spectra.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Buffer solutions of known pH

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and then dilute it in a series of buffer solutions covering a range of pH values around the expected pKa (e.g., pH 4 to 8).

-

Record the UV-Vis spectrum of each solution over a relevant wavelength range.

-

Identify the wavelengths of maximum absorbance for both the acidic (non-ionized) and basic (ionized) forms.

-

Measure the absorbance of each solution at these specific wavelengths.

-

The pKa can be calculated using the Henderson-Hasselbalch equation by plotting the ratio of the concentrations of the ionized and non-ionized forms (determined from the absorbance values) against the pH.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: this compound is separated from other components in a sample by gas chromatography and then detected and identified by mass spectrometry. Derivatization is often employed to improve the volatility and chromatographic behavior of the analyte.

Sample Preparation (for environmental water samples):

-

Acidify the water sample (e.g., 500 mL) to pH < 2 with a suitable acid (e.g., sulfuric acid).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to concentrate the analyte.

-

Elute the analyte from the SPE cartridge with a suitable organic solvent (e.g., methanol, hexane-acetone mixture).

-

Concentrate the eluate under a gentle stream of nitrogen.

Derivatization (Acetylation):

-

To the concentrated extract, add a derivatizing agent such as acetic anhydride (B1165640) in the presence of a catalyst like potassium carbonate.

-

Heat the mixture to facilitate the reaction, converting the phenol (B47542) to its more volatile acetate (B1210297) ester.

-

Extract the derivatized product with a non-polar solvent like hexane.

GC-MS Conditions:

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless mode at 250-280 °C.

-

Oven Temperature Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280-300 °C, and hold for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 50-350 or selected ion monitoring (SIM) for target ions.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: this compound is separated by reverse-phase HPLC and detected by a UV detector.

Sample Preparation:

-

For aqueous samples, pre-concentration by SPE as described in the GC-MS protocol may be necessary.

-

Dissolve the extracted and dried residue in the mobile phase or a compatible solvent.

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (acidified with a small amount of an acid like phosphoric or acetic acid to suppress ionization). For example, an isocratic mobile phase could be 70:30 (v/v) acetonitrile:water with 0.1% phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a wavelength of approximately 220 nm or 290 nm.

-

Injection Volume: 20 µL.

Metabolic Pathway

This compound is a known metabolite of the insecticide lindane (γ-hexachlorocyclohexane). The metabolic pathway involves a series of enzymatic reactions, primarily occurring in the liver.

Caption: Metabolic pathway of lindane to this compound and its subsequent metabolism.

Synthesis of this compound

A potential laboratory synthesis of this compound can be adapted from methods used for other polychlorinated phenols. One plausible route involves the chlorination of a suitable precursor.

Principle: Direct chlorination of phenol or less chlorinated phenols often leads to a mixture of isomers. A more controlled synthesis might start from a precursor that directs the chlorination to the desired positions. An alternative approach is the hydrolysis of a corresponding polychlorinated benzene.

Example Synthetic Approach (Hypothetical):

A potential, though not explicitly documented, laboratory-scale synthesis could involve the controlled chlorination of 2,3,4-trichlorophenol (B99974).

Reaction Scheme: C₆H₃Cl₃O + Cl₂ → C₆H₂Cl₄O + HCl

Reagents and Apparatus:

-

2,3,4-Trichlorophenol

-

Chlorine gas or a chlorinating agent (e.g., sulfuryl chloride)

-

A suitable inert solvent (e.g., carbon tetrachloride, dichloromethane)

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride or ferric chloride)

-

Reaction flask with a gas inlet, stirrer, and reflux condenser

-

Apparatus for neutralization, extraction, and purification (e.g., distillation or chromatography)

Procedure:

-

Dissolve 2,3,4-trichlorophenol in the inert solvent in the reaction flask.

-

Add the Lewis acid catalyst to the solution and stir.

-

Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise while maintaining the reaction temperature (this may require cooling).

-

Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Once the reaction is complete, quench the reaction by adding water or a dilute acid solution.

-

Neutralize any remaining acid with a base (e.g., sodium bicarbonate solution).

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography to isolate the this compound isomer.

Disclaimer: This is a generalized synthetic protocol and requires optimization and safety precautions appropriate for handling chlorinated compounds and strong acids/reagents.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, analytical methodologies, metabolic context, and a potential synthetic route for this compound. The information presented is intended to be a valuable resource for researchers and professionals working with this compound, facilitating further investigation into its environmental impact, toxicological profile, and potential applications. The provided experimental protocols offer a starting point for the reliable quantification and study of this significant environmental contaminant.

References

Synthesis of 2,3,4,5-Tetrachlorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrachlorophenol is a specific isomer of tetrachlorophenol. While the general synthesis of chlorophenols involves the direct chlorination of phenol (B47542), the selective synthesis of the 2,3,4,5-isomer is not widely documented in readily available scientific literature. This guide provides an overview of general synthesis strategies for polychlorinated phenols, details a potential pathway for obtaining this compound, and presents a detailed experimental protocol for the synthesis of a related isomer, 2,4,5-trichlorophenol (B144370), to illustrate the methodologies involved. The challenges of regioselectivity in the chlorination of phenolic compounds are also discussed.

Introduction

Chlorinated phenols are a class of compounds with a wide range of industrial applications, including as pesticides, herbicides, and disinfectants. Their synthesis is a fundamental process in organic chemistry, typically involving the electrophilic substitution of phenol with chlorine. However, controlling the regioselectivity of this reaction to obtain a specific isomer in high yield can be challenging. The substitution pattern of the chlorine atoms on the phenol ring is highly dependent on the reaction conditions, including the catalyst, solvent, and temperature. This guide focuses on the synthesis of this compound, a less common isomer, and provides insights into potential synthetic routes.

General Synthesis Pathways for Polychlorinated Phenols

The primary method for the synthesis of chlorinated phenols is the direct chlorination of phenol or its less chlorinated derivatives. The hydroxyl group of phenol is an activating ortho-, para-director, meaning that incoming electrophiles (in this case, chlorine) will preferentially add to the positions ortho (2- and 6-) and para (4-) to the hydroxyl group. Achieving a high degree of chlorination to produce tetrachloro- and pentachlorophenol (B1679276) requires forcing conditions.

Alternative routes to specific chlorophenol isomers include:

-

Hydrolysis of Polychlorobenzenes: Certain polychlorophenols can be synthesized by the hydrolysis of the corresponding polychlorobenzenes, often under high temperature and pressure. For instance, 2,4,5-trichlorophenol can be produced by the alkaline hydrolysis of 1,2,4,5-tetrachlorobenzene.[1][2]

-

Sandmeyer Reaction: This reaction involves the diazotization of a chlorinated aniline (B41778) followed by hydrolysis of the diazonium salt to yield the corresponding phenol. This method offers a route to isomers that may be difficult to obtain through direct chlorination.

Proposed Synthesis Pathway for this compound

A direct and high-yield synthesis of this compound is not well-documented. However, a plausible multi-step synthesis can be proposed starting from 2,3,4-trichloroaniline (B50295).

Caption: Proposed multi-step synthesis of this compound.

This proposed pathway involves:

-

Diazotization of 2,3,4-trichloroaniline: The amino group of 2,3,4-trichloroaniline is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid like sulfuric acid.

-

Hydrolysis to 2,3,4-trichlorophenol: The diazonium salt is then hydrolyzed, typically by heating in an aqueous solution, to replace the diazonium group with a hydroxyl group, yielding 2,3,4-trichlorophenol.

-

Chlorination of 2,3,4-trichlorophenol: The resulting 2,3,4-trichlorophenol is then further chlorinated. This step would require careful selection of a chlorinating agent and catalyst to favor chlorination at the 5-position. This is the most challenging step due to the directing effects of the existing substituents, and a mixture of isomers is likely to be formed.

Experimental Protocol: Synthesis of 2,4,5-Trichlorophenol via Sandmeyer-type Reaction

As a practical example of a well-documented synthesis of a related polychlorinated phenol, the following protocol details the preparation of 2,4,5-trichlorophenol from 2,4,5-trichloroaniline (B140166).[1] This method can be adapted and optimized for the synthesis of other isomers.

Table 1: Reactants and Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles |

| 2,4,5-Trichloroaniline | C₆H₄Cl₃N | 196.46 | 930 g | 4.73 |

| Sulfuric Acid (30%) | H₂SO₄ | 98.08 | 7920 g | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 460 g | 6.67 |

| Water | H₂O | 18.02 | 1500 mL | - |

| Copper(II) Sulfate (B86663) Pentahydrate | CuSO₄·5H₂O | 249.68 | 615 g | 2.46 |

| Dichloroethane | C₂H₄Cl₂ | 98.96 | q.s. | - |

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 930 g of 2,4,5-trichloroaniline in 7920 g of 30% sulfuric acid solution with stirring.

-

Prepare a solution of 460 g of sodium nitrite in 1500 mL of water.

-

Cool the trichloroaniline solution to approximately 8 °C.

-

Slowly add the sodium nitrite solution dropwise to the stirred trichloroaniline solution, maintaining the temperature at around 8 °C.

-

After the addition is complete, continue stirring for a period to ensure the completion of the diazotization reaction. The resulting diazonium salt solution is used in the next step.

-

-

Hydrolysis:

-

In a separate reaction vessel, add 615 g of copper(II) sulfate pentahydrate to 2200 g of 30% sulfuric acid solution.

-

Heat this solution to around 80 °C.

-

Slowly add the previously prepared diazonium salt solution dropwise to the hot copper sulfate solution.

-

Maintain the reaction at 80 °C and monitor the progress using a suitable analytical technique such as Gas Chromatography (GC) until the reaction is complete.

-

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Extract the product from the aqueous solution using dichloroethane.

-

Combine the organic extracts and remove the solvent by rotary evaporation to obtain the crude product.

-

The crude product can be further purified by recrystallization.

-

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature (Diazotization) | ~ 8 °C |

| Reaction Temperature (Hydrolysis) | ~ 80 °C |

| Product Mass | 706 g |

| Purity (by GC) | 97% |

| Yield | 75.8% |

Challenges in Selective Chlorination

The synthesis of a specific polychlorinated phenol isomer is often complicated by the formation of a mixture of other isomers and over-chlorinated products. The directing effects of the hydroxyl group and the already present chlorine atoms influence the position of subsequent chlorination.

Caption: General workflow for the chlorination of phenol.

Key factors influencing selectivity include:

-

Catalyst: Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are often used to polarize the Cl-Cl bond, making the chlorine a stronger electrophile. The choice of catalyst can influence the isomer distribution.

-

Solvent: The polarity of the solvent can affect the reaction rate and the selectivity.

-

Temperature: Higher temperatures generally lead to a higher degree of chlorination and may favor the formation of thermodynamically more stable isomers.

Conclusion

References

An In-Depth Technical Guide to 2,3,4,5-Tetrachlorophenol: Physicochemical Properties, Experimental Protocols, and Toxicological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,3,4,5-tetrachlorophenol (2,3,4,5-TCP), a significant chlorinated aromatic compound. This document collates essential data on its properties, outlines relevant experimental methodologies, and delves into its known biological interactions and toxicological effects, offering a valuable resource for professionals in research and development.

Core Physicochemical Characteristics

This compound is a chlorinated derivative of phenol (B47542) with the molecular formula C₆H₂Cl₄O.[1] It presents as a solid, often in the form of needles or a beige powder.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₂Cl₄O | [1] |

| Molecular Weight | 231.89 g/mol | [2] |

| CAS Number | 4901-51-3 | [2] |

| Appearance | Needles (from petroleum ether, ligroin) or beige solid | [2] |

| Melting Point | 116-117 °C (241 °F) | [1] |

| Boiling Point | Sublimes | [2] |

| Water Solubility | 166 mg/L at 25 °C | [3] |

| pKa | 6.35 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.21 | [2] |

| Vapor Pressure | 0.000339 mmHg at 25 °C | [2] |

| Density | 1.6 g/cm³ | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Features | Reference(s) |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 230, 232, 234 (isotopic pattern of 4 Cl atoms) | [2] |

| ¹H Nuclear Magnetic Resonance (NMR) | Data available, specific shifts depend on solvent | [2][4] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Data available, specific shifts depend on solvent | [2][5] |

| Infrared (IR) Spectroscopy | Data available from various sources | [6] |

Experimental Protocols

Synthesis

A general approach for the synthesis of tetrachlorophenols involves the direct chlorination of phenol or partially chlorinated phenols.[7] For instance, 2,4,5-trichlorophenol (B144370) can be synthesized by the chlorination of 2,5-dichlorophenol.[8] A plausible, though not explicitly documented, route to this compound could involve the controlled chlorination of 2,3,4-trichlorophenol (B99974) or a related isomer.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of chlorinated phenols.

Purification

Recrystallization is a common method for purifying solid organic compounds like this compound. The choice of solvent is critical for effective purification.

General Recrystallization Protocol:

-

Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will have low solubility at room temperature and high solubility at its boiling point. Petroleum ether is a commonly cited solvent for the recrystallization of chlorophenols.[3]

-

Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Analytical Protocols

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the analysis of this compound.

HPLC Method for Chlorophenol Analysis:

-

Column: C18 reverse-phase column.[9]

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid) to improve peak shape.[9][10]

-

Detection: UV detection, typically in the range of 210-280 nm.[10]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol (B129727) or the mobile phase.[11]

GC-MS Method for Chlorophenol Analysis:

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[12][13]

-

Injector: Splitless injection is often used for trace analysis.[13]

-

Oven Temperature Program: A temperature gradient is typically employed to separate the analytes.[13]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with full scan or selected ion monitoring (SIM) for higher sensitivity and specificity.[12]

-

Derivatization: For improved volatility and chromatographic performance, chlorophenols can be derivatized, for example, by acetylation.[9]

Conceptual Analytical Workflow (GC-MS):

Caption: Conceptual workflow for the GC-MS analysis of this compound.

Biological Activity and Toxicological Insights

This compound is recognized as a xenobiotic metabolite and exhibits toxicity.[2] While specific signaling pathways for 2,3,4,5-TCP are not extensively detailed in the available literature, studies on related chlorophenols provide insights into their potential mechanisms of action.

Chlorophenols, in general, are known to induce cellular stress and can lead to apoptosis (programmed cell death).[14][15] The toxicity of these compounds is often linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[15]

Potential Cellular Signaling Pathways Affected by Chlorophenols:

Studies on other chlorophenols, such as 2,4,6-trichlorophenol, have implicated several signaling pathways in their cytotoxic effects:

-

Oxidative Stress and the Nrf2/HMOX1 Pathway: Exposure can lead to an overproduction of ROS, which in turn can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway as a cellular defense mechanism.[15]

-

Endoplasmic Reticulum (ER) Stress: Chlorophenols can disrupt protein folding and processing in the ER, leading to ER stress.[15]

-

Mitochondrial Pathway of Apoptosis: Damage to mitochondria, indicated by changes in the mitochondrial membrane potential, can trigger the intrinsic pathway of apoptosis. This often involves the regulation of Bcl-2 family proteins (e.g., Bax and Bcl-2).[15]

Caption: Potential cellular signaling pathways affected by chlorophenols.

Further research is required to elucidate the specific signaling cascades and molecular targets of this compound. Understanding these pathways is critical for assessing its toxicological risk and for the development of potential therapeutic interventions in cases of exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H2Cl4O | CID 21013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. Phenol, 2,4,5-trichloro- [webbook.nist.gov]

- 7. 2,3,5,6-TETRACHLOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 8. EP0002373A1 - A method of making 2,4,5-trichlorophenol - Google Patents [patents.google.com]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. osha.gov [osha.gov]

- 11. benchchem.com [benchchem.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 2,4,6-Trichlorophenol cytotoxicity involves oxidative stress, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

2,3,4,5-Tetrachlorophenol CAS number and molecular weight

An In-depth Technical Guide to 2,3,4,5-Tetrachlorophenol

This technical guide provides a comprehensive overview of this compound (2,3,4,5-TeCP), a significant chlorinated phenolic compound. The information is tailored for researchers, scientists, and professionals in drug development, encompassing its chemical identity, physicochemical properties, toxicological data, and relevant experimental protocols.

Molecular Weight: 231.88 g/mol [1]

Physicochemical and Toxicological Data

The following table summarizes key quantitative data for this compound, providing a consolidated reference for its physical, chemical, and toxicological properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₂Cl₄O | [1][2] |

| Melting Point | 116 °C (241 °F; 389 K) | [1] |

| Boiling Point | Sublimes | |

| Density | 1.6 g/cm³ | [1] |

| Appearance | Needles (from petroleum ether, ligroin) or beige solid | [3] |

| Odor | Phenolic | [1] |

| Water Solubility | Insoluble | |

| LogP (Octanol-Water Partition Coefficient) | 4.21 | [3] |

| pKa | 6.35 | [3] |

| Acute Oral Toxicity (LD₅₀, Mouse) | 400 mg/kg |

Experimental Protocols

Determination of this compound in Water Samples by Solid Phase Extraction and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established environmental analysis methodologies for chlorophenols.

1. Sample Preparation and Extraction:

-

Collect a 1-liter water sample in a clean glass bottle.

-

Acidify the sample to a pH of 2 with concentrated sulfuric acid.

-

Spike the sample with a surrogate standard (e.g., 2,4,6-tribromophenol) to monitor extraction efficiency.

-

Condition a solid-phase extraction (SPE) cartridge containing a polystyrene-divinylbenzene sorbent by passing methanol (B129727) followed by reagent water through it.

-

Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

After extraction, wash the cartridge with reagent water to remove interferences.

-

Dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.

-

Elute the trapped analytes from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.

-

Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Add an internal standard (e.g., d6-phenol) to the concentrated extract prior to GC-MS analysis.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Monitor characteristic ions for this compound (e.g., m/z 232, 230, 196).

-

3. Quantification:

-

Create a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the peak area of the internal standard and using the calibration curve.

Signaling and Metabolic Pathways

This compound is a known metabolite in the biodegradation pathway of Pentachlorophenol (PCP), a widely used pesticide. The following diagram illustrates the initial steps of this microbial degradation process.

References

An In-Depth Technical Guide to the Environmental Fate and Transport of Tetrachlorophenols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorophenols (TeCPs) are a group of chlorinated aromatic organic compounds, existing as three primary isomers: 2,3,4,5-TeCP, 2,3,4,6-TeCP, and 2,3,5,6-TeCP. These compounds have historically been used as intermediates in the manufacturing of pesticides and as biocides, particularly as wood preservatives.[1] Due to their chemical stability and widespread use, TeCPs have become persistent environmental pollutants.[1] Their presence in soil, water, and air poses significant ecological and health risks, making a thorough understanding of their environmental fate and transport crucial for risk assessment and the development of effective remediation strategies. This guide provides a comprehensive overview of the physicochemical properties, environmental transport mechanisms, degradation pathways, and standard experimental protocols for the study of tetrachlorophenols.

Physicochemical Properties of Tetrachlorophenol Isomers

The environmental behavior of TeCPs is largely dictated by their physicochemical properties. Key parameters such as water solubility, vapor pressure, and partition coefficients determine their distribution across different environmental compartments (air, water, soil). As weak acids, their ionization state is pH-dependent, which significantly influences their mobility and bioavailability.[2] A summary of these properties for the three main isomers is presented below.

Table 1: Physicochemical Properties of Tetrachlorophenol (TeCP) Isomers

| Property | 2,3,4,5-Tetrachlorophenol | 2,3,4,6-Tetrachlorophenol | 2,3,5,6-Tetrachlorophenol |

| CAS Number | 4901-51-3[3] | 58-90-2[4] | 935-95-5[5] |

| Molecular Formula | C₆H₂Cl₄O[3] | C₆H₂Cl₄O[4] | C₆H₂Cl₄O[5] |

| Molecular Weight ( g/mol ) | 231.89[3] | 231.89[4] | 231.89[5] |

| Appearance | Needles or beige solid[3] | Brown flakes or beige solid[4][6] | White powder |

| Melting Point (°C) | 116-117[2] | 70[7] | 115-116[5] |

| Boiling Point (°C) | Sublimes[3] | 150 (at 15 mmHg)[7] | 331.6 (estimated)[5] |

| Vapor Pressure (mmHg at 25°C) | 0.000339[3] | 0.0027 (estimated)[2] | 0.00727[5] |

| Water Solubility (mg/L at 25°C) | < 1000 (Slightly soluble)[3] | 1000[4] | 100[5] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 4.21[3] | 4.45[4] | 3.9 (XLogP3)[8] |

| pKa (Acid Dissociation Constant) | 6.35[3] | 5.22[4] | No data |

Environmental Fate and Transport Mechanisms

Once released into the environment, TeCPs are subject to various transport and degradation processes that determine their concentration, persistence, and ultimate fate.

Transport and Partitioning

TeCPs can be transported through the air as vapors or adsorbed to particles, and within aquatic systems in both dissolved and particulate-bound forms.[2] Their fate is heavily influenced by partitioning behavior:

-

Sorption: With high log K_ow_ values, TeCPs have a strong tendency to sorb to organic matter in soil and sediment. This process reduces their mobility in the environment, leading to their accumulation in these compartments.

-

Volatilization: The low vapor pressure of TeCPs suggests that volatilization from water and soil surfaces is generally a slow process.

-

Leaching: The mobility of TeCPs in soil and their potential to leach into groundwater is highly dependent on soil type and pH. In alkaline conditions, TeCPs deprotonate to form more water-soluble phenolate (B1203915) anions, increasing their potential for leaching.[2]

Caption: Overall environmental fate and transport pathways for tetrachlorophenols.

Degradation Pathways

The persistence of TeCPs is counteracted by both abiotic and biotic degradation processes, with biodegradation being the most significant mechanism for their ultimate removal from the environment.

Photodegradation, or the breakdown of molecules by sunlight, can occur in surface waters. This process involves the absorption of UV light, leading to the cleavage of carbon-chlorine bonds and the gradual breakdown of the aromatic ring. However, its overall contribution to TeCP removal is often limited compared to microbial processes.

Microorganisms have evolved pathways to utilize chlorinated phenols as a source of carbon and energy. The efficiency and pathway of biodegradation depend heavily on environmental conditions, particularly the presence or absence of oxygen.

-

Anaerobic Degradation: In environments lacking oxygen, such as deep sediments and certain groundwater zones, the primary mechanism is reductive dechlorination .[9] In this process, bacteria use the chlorinated phenol (B47542) as an electron acceptor, sequentially removing chlorine atoms and replacing them with hydrogen.[9] This typically proceeds from higher chlorinated congeners to lower ones, eventually forming phenol, which can be further mineralized to carbon dioxide and methane.[9] Several bacterial genera, including Dehalococcoides and Desulfitobacterium, are known to carry out these transformations.[10]

-

Aerobic Degradation: In the presence of oxygen, bacteria utilize monooxygenase and dioxygenase enzymes to hydroxylate and cleave the aromatic ring.[10] For highly chlorinated phenols like TeCPs, initial dechlorination steps often precede ring cleavage. The process typically involves the formation of chlorocatechols, which are then funneled into central metabolic pathways.[9]

Caption: Sequential anaerobic biodegradation of chlorophenols via reductive dechlorination.

Experimental Protocols for Analysis and Degradation Studies

Reliable and reproducible experimental methods are essential for studying the fate of TeCPs in the environment. Methodologies vary depending on the environmental matrix (water, soil, sediment) and the research question (quantification vs. degradation kinetics).

Analysis of Tetrachlorophenols in Environmental Samples

The standard procedure for quantifying TeCPs in environmental matrices involves sample extraction, cleanup, and instrumental analysis.

-

Sample Collection and Preparation:

-

Extraction:

-

Soil/Sediment: Ultrasonic-assisted solvent extraction is commonly employed. A known mass of the sample (e.g., 5 g) is mixed with a solvent mixture, such as n-hexane and acetone (B3395972) (1:1 v/v), and subjected to ultrasonication for approximately 30 minutes. The process is typically repeated, and the solvent extracts are combined.[12] Accelerated Solvent Extraction (ASE) using water or organic solvents is also an effective technique.[11]

-

Water: Solid-Phase Extraction (SPE) is the preferred method. A large volume of water (e.g., 1 L) is passed through an SPE cartridge (e.g., C18 or polystyrene-divinylbenzene). The TeCPs are adsorbed onto the solid phase, which is then eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile.[13][14]

-

-

Cleanup and Derivatization:

-

The crude extract may require cleanup to remove interfering matrix components. This can be achieved using additional SPE steps or liquid-liquid partitioning.[15]

-

For analysis by Gas Chromatography (GC), TeCPs are often derivatized to increase their volatility and improve chromatographic performance. A common method is acetylation, where the extract is reacted with acetic anhydride (B1165640) in the presence of a catalyst like potassium carbonate.[12]

-

-

Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and robust method. The derivatized extract is injected into the GC, where compounds are separated on a capillary column (e.g., PTE-5).[11] The mass spectrometer provides sensitive and selective detection, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[12]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or MS detector can also be used, particularly for water samples, and may not require derivatization.[15]

-

Caption: General experimental workflow for the analysis of tetrachlorophenols.

Protocol for an Aerobic Soil Biodegradation Study

This protocol outlines a typical laboratory batch experiment to assess the aerobic biodegradation potential of a TeCP in soil, following principles from OECD guidelines (e.g., 304A, 307).[16][17]

-

Soil and Inoculum Preparation:

-

Collect fresh soil from a site of interest, avoiding previously contaminated areas if assessing natural attenuation potential. Sieve the soil (e.g., <2 mm) and allow it to stabilize at the test temperature for several days.[18]

-

Characterize the soil for properties like pH, organic carbon content, and microbial biomass.

-

For enhanced degradation studies, the soil can be inoculated with an enriched microbial consortium or a specific bacterial strain known to degrade chlorophenols.[19]

-

-

Experimental Setup:

-

Prepare biometer flasks or similar respirometry vessels that allow for the trapping of evolved CO₂.[17]

-

To each flask, add a known amount of soil (e.g., 50-100 g dry weight). Adjust the moisture content to 40-60% of the maximum water-holding capacity.

-

Spike the soil with a stock solution of the target TeCP (often ¹⁴C-labeled for mineralization studies) to achieve the desired initial concentration. A solvent carrier (e.g., acetone) should be used sparingly and allowed to evaporate.[20]

-

-

Incubation and Controls:

-

Set up several treatments and controls in triplicate:

-

Test Flasks: Soil spiked with TeCP.

-

Abiotic Control: Sterilized soil (e.g., by autoclaving or gamma irradiation) spiked with TeCP to measure non-biological degradation.

-

Background Control: Unspiked soil to measure endogenous respiration.

-

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C).[1]

-

-

Monitoring and Analysis:

-

Mineralization: If using a ¹⁴C-labeled TeCP, periodically trap the evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH). Measure the radioactivity in the trap using liquid scintillation counting to determine the extent of mineralization.[17]

-

Disappearance of Parent Compound: At specific time intervals, sacrifice replicate flasks from each treatment. Extract the soil as described in Protocol 4.1 and analyze the concentration of the remaining TeCP using GC-MS or HPLC.

-

The degradation rate can then be calculated from the disappearance of the parent compound over time.

-

Conclusion

Tetrachlorophenols are persistent pollutants whose environmental behavior is governed by a complex interplay of their physicochemical properties and various environmental processes. Their tendency to sorb to soil and sediment, combined with their resistance to degradation, contributes to their long-term presence in contaminated sites. Biodegradation, particularly through anaerobic reductive dechlorination, represents the most critical pathway for their complete removal. Standardized analytical and experimental protocols are vital for accurately assessing the fate and transport of TeCPs, guiding effective risk management, and designing successful bioremediation strategies.

References

- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 2. Table 4-2, Physical and Chemical Properties of Chlorophenol Compoundsa - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C6H2Cl4O | CID 21013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,3,4,6-Tetrachlorophenol | C6H2Cl4O | CID 6028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 2,3,4,6-TETRACHLOROPHENOL CAS#: 58-90-2 [m.chemicalbook.com]

- 7. osha.gov [osha.gov]

- 8. 2,3,5,6-Tetrachlorophenol | C6H2Cl4O | CID 13636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbe.com [microbe.com]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. iwaponline.com [iwaponline.com]

- 13. tsijournals.com [tsijournals.com]

- 14. epa.gov [epa.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. geyseco.es [geyseco.es]

- 19. mdpi.com [mdpi.com]

- 20. Bioavailability and biodegradation kinetics protocol for organic pollutant compounds to achieve environmentally acceptable endpoints during bioremediation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acute and Chronic Toxicity of 2,3,4,5-Tetrachlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP) is a chlorinated derivative of phenol, belonging to the class of chlorophenols. These compounds have been used as pesticides, wood preservatives, and in the synthesis of other chemicals.[1] Due to their persistence in the environment and potential for toxic effects, understanding the acute and chronic toxicity of specific isomers like 2,3,4,5-TeCP is crucial for risk assessment and in the context of drug development, where off-target effects and metabolite toxicity are of concern. This technical guide provides a comprehensive overview of the available toxicological data for 2,3,4,5-TeCP, including quantitative data, experimental methodologies, and known mechanisms of action. It is important to note that while some data exists for 2,3,4,5-TeCP, particularly for acute toxicity, there is a significant lack of chronic toxicity data for this specific isomer. Therefore, data from closely related chlorophenol isomers are included for a broader understanding of potential chronic health effects, with this distinction clearly indicated.

Acute Toxicity

The acute toxicity of this compound has been evaluated in several animal models, primarily focusing on lethality as the endpoint. The median lethal dose (LD50) is a common measure of acute toxicity.

Quantitative Acute Toxicity Data

| Species | Route of Exposure | Vehicle | LD50 | Toxic Effects | Reference |

| Rat | Oral | Not Specified | 140 mg/kg | Details of toxic effects not reported other than lethal dose value. | CHEMIDplus |

| Mouse | Oral | 40% Ethanol | 400 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

| Mouse | Oral | Propylene Glycol | 677 mg/kg | Details of toxic effects not reported other than lethal dose value. | [2] |

Note: The vehicle used for administration can influence the absorption and, consequently, the observed LD50 value.

Chronic Toxicity

Quantitative Chronic Toxicity Data for Related Chlorophenols

| Compound | Species | Route of Exposure | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL | Reference |

| 2,3,4,6-Tetrachlorophenol | Rat | Oral (Gavage) | 90 days | 30 | 100 | Increased liver and kidney weights, histopathological changes in the liver. | EPA, 1986 |

| 2,4,5-Trichlorophenol | Rat | Oral (Dietary) | 98 days | 100 | 300 | Slight degenerative changes in the liver and kidneys.[3] | McCollister et al., 1961 |

| 2,4,6-Trichlorophenol | Rat | Oral (Drinking Water) | 10 weeks | 0.46 | 4.6 | Increased liver weight. | Exon and Koller, 1985 |

Disclaimer: The data presented for related chlorophenols should be interpreted with caution and used only as a guide for the potential chronic toxicity of this compound. Isomer-specific differences in metabolism and toxicokinetics can significantly alter toxicological outcomes.

Mechanisms of Toxicity

The toxicity of chlorophenols, including 2,3,4,5-TeCP, is generally attributed to their ability to disrupt cellular processes, primarily through the uncoupling of oxidative phosphorylation and the induction of oxidative stress.

Uncoupling of Oxidative Phosphorylation

Chlorophenols are known to act as uncouplers of oxidative phosphorylation in mitochondria.[4][5] They are lipophilic weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to a decrease in cellular energy production and an increase in oxygen consumption, which can result in cellular damage and death.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Induction of Oxidative Stress

Chlorophenols can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and overwhelming the cellular antioxidant defense mechanisms.[1] This can be a consequence of mitochondrial dysfunction and can also arise from the metabolic activation of chlorophenols to reactive quinone intermediates. Oxidative stress can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, contributing to cytotoxicity and carcinogenicity.

Caption: Induction of oxidative stress by this compound.

Experimental Protocols

Representative 90-Day Oral Toxicity Study (Based on OECD Guideline 408)

This type of study is designed to provide information on the potential health hazards arising from repeated exposure over a prolonged period.

-

Test Animals: Typically, young, healthy adult rats (e.g., Sprague-Dawley or Wistar strains) are used. Both sexes are included, with at least 10 animals per sex per dose group.

-

Dose Administration: The test substance is administered orally, usually by gavage or in the diet/drinking water, for 90 consecutive days. At least three dose levels and a control group are used. The highest dose is selected to produce toxic effects but not death, while the lowest dose should not elicit any observable toxicity.

-

Observations:

-

Clinical Signs: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Ophthalmological Examination: Performed at the beginning and end of the study.

-

Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters.

-

Urinalysis: Conducted at termination.

-

-

Pathology:

-

Gross Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, etc.) are weighed.

-

Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. If treatment-related changes are observed in the high-dose group, these tissues are also examined in the lower dose groups.

-

-

Data Analysis: The data are analyzed to determine the NOAEL and LOAEL for the test substance.

Representative Chronic Oral Toxicity Study (Based on OECD Guideline 452)

This study is designed to characterize the toxic profile of a substance in a mammalian species following prolonged and repeated exposure over a major portion of the animal's lifespan.

-

Test Animals: Similar to the 90-day study, rodents are typically used. For chronic studies, at least 20 animals per sex per group are recommended.

-

Dose Administration: The substance is administered orally for a period of 12 to 24 months.

-

Observations: Observations are similar to the 90-day study but are conducted at more frequent intervals over the longer duration. This includes detailed clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and urinalysis at multiple time points.

-

Pathology: Similar to the 90-day study, with a comprehensive gross necropsy and histopathological examination of a wide range of tissues.

-

Data Analysis: The data are analyzed to identify target organs of toxicity, characterize the dose-response relationship, and establish a NOAEL for chronic exposure.

Caption: General experimental workflow for a repeated-dose oral toxicity study.

Conclusion

The available data indicate that this compound exhibits moderate acute toxicity via the oral route in rodents. A significant data gap exists for the chronic toxicity of this specific isomer. Based on data from related chlorophenols, prolonged exposure could potentially lead to adverse effects on the liver and kidneys. The primary mechanisms of toxicity for chlorophenols are believed to be the uncoupling of oxidative phosphorylation and the induction of oxidative stress, leading to cellular damage. Further research, including long-term toxicity studies and detailed mechanistic investigations, is necessary to fully characterize the toxicological profile of this compound and to conduct a comprehensive risk assessment for human health. For professionals in drug development, understanding these potential toxicities is crucial when dealing with metabolites or impurities that may share structural similarities with chlorophenols.

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. HEALTH EFFECTS - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. Uncouplers of oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 7. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

Metabolic Pathways of 2,3,4,5-Tetrachlorophenol in Mammals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the metabolic pathways of 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP) in mammalian systems. The information presented is compiled from various toxicological and metabolic studies, offering insights into the absorption, distribution, metabolism, and excretion of this compound.

Introduction

This compound is a member of the chlorophenol class of chemicals, which have been used as pesticides and wood preservatives. Due to their persistence and potential toxicity, understanding their metabolic fate in mammals is crucial for assessing their health risks. In mammalian systems, chlorophenols are generally metabolized to facilitate their excretion. The primary routes of metabolism involve conjugation with glucuronic acid and sulfate, and in some cases, oxidation via cytochrome P-450 enzymes.[1][2]

Metabolic Pathways of this compound

The metabolism of 2,3,4,5-TeCP in mammals is characterized by both direct excretion of the parent compound and biotransformation into metabolites.

Primary Metabolic Transformation

In rats, a significant portion of 2,3,4,5-TeCP is excreted unchanged in the urine.[1][3] However, a minor metabolic pathway involves the hydroxylation of the aromatic ring to form trichloro-p-hydroquinone.[1][3] This oxidative metabolism is likely mediated by cytochrome P-450 (CYP) enzymes, which are known to be involved in the metabolism of other chlorophenols.[2][4]

Conjugation Reactions

Conjugation with sulfates is a significant pathway for the metabolism of 2,3,4,5-TeCP. In vitro studies using human hydroxysteroid sulfotransferase 2A1 (hSULT2A1) have shown that this compound exhibits the highest relative rate of sulfation among the tetrachlorophenol isomers.[5] This suggests that sulfation is a key detoxification pathway for this compound. While glucuronidation is a common metabolic route for many chlorophenols, specific quantitative data for 2,3,4,5-TeCP glucuronide conjugates are not extensively detailed in the available literature.[1][2]

Precursor Metabolism

It is noteworthy that 2,3,4,5-TeCP itself can be a metabolite of other xenobiotics. Studies have identified 2,3,4,5-TeCP as a urinary metabolite in rats following the administration of pentachlorophenol (B1679276).[6][7] Additionally, it has been identified as a minor metabolite in the urine of squirrel monkeys after oral administration of 1,2,3,4-tetrachlorobenzene (B165215).[8]

Quantitative Data on Excretion

The excretion of 2,3,4,5-TeCP is notably slower compared to other tetrachlorophenol isomers. The following table summarizes the available quantitative data on the urinary excretion of 2,3,4,5-TeCP in rats.

| Species | Route of Administration | Dose | Observation Period | Percentage of Dose Recovered in Urine | Metabolites Identified | Reference |

| Rat | Intraperitoneal | Not Specified | 72 hours | ~60% | Trichloro-p-hydroquinone (minor) | [2][3] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the metabolism of 2,3,4,5-TeCP.

In Vivo Metabolism Study in Rats (Ahlborg and Larsson, 1978)

-

Animal Model: Rats.[3]

-

Compound Administration: The three isomers of tetrachlorophenol, including this compound, were administered via intraperitoneal injection.[3]

-

Sample Collection: Urine was collected for analysis of excretion products.[3]

-

Metabolite Identification: The urinary excretion products were studied to identify metabolites.[3] Trichloro-p-hydroquinone was identified as a minor metabolite of this compound.[3]

-

Excretion Analysis: The total recovery of the administered dose in the urine was quantified over a period of 72 hours.[3]

In Vitro Sulfation Assay (Gulcan et al., 2008)

-

Enzyme Source: Human hydroxysteroid sulfotransferase 2A1 (hSULT2A1) expressed in E. coli.[2][5]

-